molecular formula C19H21N5O2S B5917708 6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE

6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE

Cat. No.: B5917708
M. Wt: 383.5 g/mol
InChI Key: LYEDLVCZHCZXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE is a complex organic compound with a quinazoline core structure Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylquinazoline with an appropriate sulfonyl chloride, followed by the introduction of the imino group through a reaction with an amine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality. Purification processes, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the sulfonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-ethyl-4-methylquinazolin-2-yl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-14-7-10-17-16(11-14)13(3)21-19(22-17)23-18(20)24-27(25,26)15-8-5-12(2)6-9-15/h5-11H,4H2,1-3H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEDLVCZHCZXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=C(C=C3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(N=C(N=C2C=C1)N/C(=N\S(=O)(=O)C3=CC=C(C=C3)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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